molecular formula C15H22N4 B11855807 2-Cyclopropyl-4-(piperazin-1-yl)-5,6,7,8-tetrahydroquinazoline

2-Cyclopropyl-4-(piperazin-1-yl)-5,6,7,8-tetrahydroquinazoline

Cat. No.: B11855807
M. Wt: 258.36 g/mol
InChI Key: WRTAMDLFZOZABK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Cyclopropyl-4-(piperazin-1-yl)-5,6,7,8-tetrahydroquinazoline is a heterocyclic compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclopropyl-4-(piperazin-1-yl)-5,6,7,8-tetrahydroquinazoline typically involves the following steps:

    Cyclization Reaction: The initial step involves the cyclization of a suitable precursor to form the quinazoline core. This can be achieved using reagents such as cyclopropylamine and piperazine under controlled conditions.

    Substitution Reaction: The introduction of the cyclopropyl and piperazinyl groups is carried out through substitution reactions. Common reagents include alkyl halides and amines.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Cyclopropyl-4-(piperazin-1-yl)-5,6,7,8-tetrahydroquinazoline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions with reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and mild acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and anhydrous solvents.

    Substitution: Alkyl halides, acyl chlorides, and polar aprotic solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline N-oxides, while reduction may produce tetrahydroquinazoline derivatives.

Scientific Research Applications

2-Cyclopropyl-4-(piperazin-1-yl)-5,6,7,8-tetrahydroquinazoline has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer, due to its ability to interact with specific molecular targets.

    Industry: Utilized in the development of new materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-Cyclopropyl-4-(piperazin-1-yl)-5,6,7,8-tetrahydroquinazoline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it may interact with cellular pathways involved in signal transduction, leading to altered cellular responses.

Comparison with Similar Compounds

Similar Compounds

  • 2-Cyclopropyl-4-(piperazin-1-yl)pyrimidine
  • 4-[4-(Cyclopropanesulfonyl)piperazin-1-yl]-2-cyclopropyl-5,6-dimethylpyrimidine
  • 2-Cyclopropyl-4-methyl-6-(piperazin-1-yl)pyrimidine

Uniqueness

2-Cyclopropyl-4-(piperazin-1-yl)-5,6,7,8-tetrahydroquinazoline is unique due to its specific quinazoline core structure, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C15H22N4

Molecular Weight

258.36 g/mol

IUPAC Name

2-cyclopropyl-4-piperazin-1-yl-5,6,7,8-tetrahydroquinazoline

InChI

InChI=1S/C15H22N4/c1-2-4-13-12(3-1)15(19-9-7-16-8-10-19)18-14(17-13)11-5-6-11/h11,16H,1-10H2

InChI Key

WRTAMDLFZOZABK-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)C(=NC(=N2)C3CC3)N4CCNCC4

Origin of Product

United States

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